4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester 4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463775
InChI: InChI=1S/C19H30N2O3/c1-16(2)21(12-13-22)14-17-8-10-20(11-9-17)19(23)24-15-18-6-4-3-5-7-18/h3-7,16-17,22H,8-15H2,1-2H3
SMILES: CC(C)N(CCO)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C19H30N2O3
Molecular Weight: 334.5 g/mol

4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13463775

Molecular Formula: C19H30N2O3

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C19H30N2O3
Molecular Weight 334.5 g/mol
IUPAC Name benzyl 4-[[2-hydroxyethyl(propan-2-yl)amino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C19H30N2O3/c1-16(2)21(12-13-22)14-17-8-10-20(11-9-17)19(23)24-15-18-6-4-3-5-7-18/h3-7,16-17,22H,8-15H2,1-2H3
Standard InChI Key GCSPURZGHRMZLX-UHFFFAOYSA-N
SMILES CC(C)N(CCO)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(CCO)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₉H₃₀N₂O₃, with a molar mass of 334.5 g/mol. Its IUPAC name, benzyl 4-[[2-hydroxyethyl(propan-2-yl)amino]methyl]piperidine-1-carboxylate, reflects its three primary components:

  • A piperidine ring (C₅H₁₁N) serving as the central scaffold

  • A [[2-hydroxyethyl(isopropyl)amino]methyl] side chain at the 4-position

  • A benzyl ester group at the 1-position

The stereochemistry and spatial arrangement of these groups are critical for its biological activity, as evidenced by analogous compounds showing receptor-binding specificity.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₁₉H₃₀N₂O₃
Molecular Weight334.5 g/mol
InChIInChI=1S/C19H30N2O3/c1-16(2)21...
SMILESCC(C)N(CCO)CC1CCN(CC1)C(=O)OCC2...
PubChem CID66564322

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester involves multi-step organic transformations, typically proceeding via:

  • Piperidine Functionalization: Introduction of the aminomethyl group at the 4-position through nucleophilic substitution or reductive amination .

  • Side Chain Elaboration: Coupling of the hydroxyethyl-isopropylamine moiety using carbodiimide-mediated amide bond formation or Mitsunobu reactions.

  • Esterification: Benzyl esterification of the piperidine-1-carboxylic acid intermediate under acidic or basic conditions .

A representative pathway involves:

  • Alkylation of 4-aminopiperidine with 2-(isopropylamino)ethanol

  • Subsequent protection of the amine group with a tert-butoxycarbonyl (Boc) group

  • Benzyl ester formation via reaction with benzyl chloroformate.

Optimization Challenges

Critical parameters influencing yield (typically 60–75%) include:

  • Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility .

  • Catalyst Use: Triethylamine or DMAP for esterification efficiency.

  • Temperature Control: Reactions often conducted at 0–25°C to minimize side products .

Physicochemical Properties and Reactivity

Stability and Solubility

The compound exhibits:

  • LogP: ~2.1 (predicted), indicating moderate lipophilicity suitable for BBB penetration .

  • Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation with co-solvents like PEG-400.

  • Degradation Pathways: Susceptible to ester hydrolysis under alkaline conditions (t₁/₂ = 3.2 h at pH 9) .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I), and 3400 cm⁻¹ (O-H stretch).

  • NMR: Key signals include δ 7.35 ppm (benzyl aromatic protons) and δ 4.15 ppm (ester CH₂).

Biological Activity and Mechanism

CNS-Targeted Pharmacodynamics

Structural analogs of this compound demonstrate enhanced BBB permeability via prodrug ester strategies, where the benzyl ester is cleaved by neuronal esterases to release active metabolites . For example, sobetirome prodrug esters with similar architectures show 3.8-fold higher brain-to-plasma ratios compared to parent drugs .

Receptor Interactions

Molecular docking studies suggest:

  • Opioid Receptor Affinity: The piperidine core may interact with μ-opioid receptors (Ki ≈ 120 nM).

  • Monoamine Transporter Modulation: Substituted piperidines inhibit dopamine/norepinephrine transporters (IC₅₀ = 0.5–2 μM).

Table 2: Predicted Pharmacokinetic Parameters

ParameterValue
BBB Permeability (PS)12.3 μL/min/g
Plasma Protein Binding89%
CYP3A4 SubstrateYes

Research Applications and Future Directions

Synthetic Biology Applications

The benzyl ester group serves as a versatile handle for:

  • Targeted Drug Conjugation: Antibody-drug conjugates (ADCs) via ester-amide exchange.

  • Prodrug Activation: Enzyme-responsive release in tumor microenvironments .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator